molecular formula C7H6Cl2N4 B3030090 4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 864292-48-8

4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B3030090
CAS No.: 864292-48-8
M. Wt: 217.05
InChI Key: MBSDYSAYKSKMQZ-UHFFFAOYSA-N
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Description

4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with chlorine atoms at positions 4 and 6 and an ethyl group at the N1 position. Its molecular formula is C₇H₇Cl₂N₄ (molecular weight: 234.07 g/mol). This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and anticancer agents due to its reactive chlorine atoms, which allow for further functionalization .

Key structural features include:

  • Dichloro substitution at C4 and C6: Enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions.

Properties

IUPAC Name

4,6-dichloro-1-ethylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N4/c1-2-13-6-4(3-10-13)5(8)11-7(9)12-6/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSDYSAYKSKMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729126
Record name 4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864292-48-8
Record name 4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyrimidine with ethylhydrazine . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine exhibits potential anticancer properties. It has been investigated as an inhibitor of specific kinases involved in cancer cell proliferation. A notable study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancers, suggesting its potential as a lead compound for drug development.

Enzyme Inhibition

The compound has also been identified as a selective inhibitor of certain enzymes such as CYP1A2. This characteristic is significant for pharmacokinetic studies and drug interactions, making it a valuable tool in the development of new pharmaceuticals that require precise modulation of metabolic pathways.

Pesticidal Properties

In agricultural research, this compound has been explored for its pesticidal properties. It has shown effectiveness against various pests and pathogens affecting crops. Field trials indicated that formulations containing this compound reduced pest populations significantly compared to untreated controls.

Herbicide Development

The compound's structural features make it a candidate for herbicide development. Its ability to inhibit specific plant enzymes involved in growth regulation presents opportunities for creating selective herbicides that minimize damage to non-target species while effectively controlling weeds.

Polymer Synthesis

In material science, this compound is utilized as a building block in the synthesis of novel polymers and materials. Its reactivity allows it to participate in various polymerization reactions, leading to the development of materials with tailored properties for applications in electronics and coatings.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal reported the synthesis of derivatives of this compound and their evaluation against cancer cell lines. The derivatives exhibited enhanced potency compared to the parent compound, highlighting the importance of structural modifications in drug design.

Case Study 2: Agricultural Field Trials

In a series of field trials conducted over two growing seasons, formulations containing this compound were tested against common agricultural pests. Results showed a significant reduction in pest populations and improved crop yields compared to control plots.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations:

  • N1 Substitution : Ethyl (target compound) vs. methyl or aryl groups (e.g., 4-fluorophenyl in ). Ethyl enhances lipophilicity without steric hindrance, balancing solubility and membrane permeability .
  • C4 and C6 Reactivity : Dichloro substitution in the target compound enables sequential functionalization, whereas analogs like 6-chloro-4-ketone derivatives () are less reactive at C4 due to the electron-withdrawing ketone group.
  • Synthetic Flexibility : Chloromethylation (e.g., ) introduces a reactive site for further derivatization, contrasting with the target compound’s dichloro scaffold optimized for nucleophilic substitutions.

Pharmacological and Physicochemical Properties

Key Observations:

  • Lipophilicity : The target compound’s LogP (2.67) is intermediate, suggesting balanced membrane permeability and solubility. Ethyl substitution increases LogP compared to methyl analogs (e.g., LogP = 1.89 in ).
  • Biological Activity : Dichloro derivatives are often optimized for kinase inhibition (e.g., EGFR/ErbB2 in ), while hydrazinyl analogs () shift activity toward xanthine oxidase inhibition.
  • Solubility : Dichloro compounds generally exhibit low aqueous solubility, necessitating formulation adjustments for in vivo studies.

Case Study: Substituent Effects on Anticancer Activity

  • Ethyl vs.
  • Chlorine vs. Trifluoromethyl at C6 : The trifluoromethyl group in 4-chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine () enhances electron-withdrawing effects, increasing metabolic stability but reducing nucleophilic substitution reactivity.

Biological Activity

4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 864292-48-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and as an antiviral agent. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H6Cl2N4
  • Molecular Weight : 189.00 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core with two chlorine substituents and an ethyl group at the 1-position.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cancer cell proliferation and viral replication.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit the activity of geranylgeranyl pyrophosphate synthase (hGGPPS), an enzyme critical for the prenylation of proteins involved in oncogenic signaling pathways. For instance:

  • The compound RB-07-16, a derivative of this class, showed significant antitumor efficacy in xenograft mouse models for multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC), leading to reduced tumor growth without notable hepatotoxicity .

Antiviral Activity

In addition to its anticancer properties, certain pyrazolo[3,4-d]pyrimidine derivatives have shown promise as antiviral agents. For example:

  • Compounds within this class were evaluated for their efficacy against herpes simplex virus type 1 (HSV-1), demonstrating notable antiviral activity at low micromolar concentrations .

Case Studies

Study Findings
Xenograft Models (2023) RB-07-16 significantly reduced tumor growth in MM and PDAC models without increasing liver enzymes .
Antiviral Efficacy (2024) Pyrazolo[3,4-d]pyrimidine derivatives exhibited potent activity against HSV-1 with EC50 values below those of established antiviral drugs .
PDE Inhibition (2024) Identified as effective inhibitors against phosphodiesterase V, showing potential in treating cryptosporidiosis .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good systemic circulation with minimal off-target effects. It is metabolically stable in liver microsomes and does not significantly inhibit key cytochrome P450 enzymes .

Q & A

Q. What are the key synthetic routes for preparing 4,6-dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine, and how do reaction conditions influence yield?

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves cyclocondensation or nucleophilic substitution. For example, derivatives can be synthesized via one-pot multi-component reactions using α-chloroacetamides or chloroacetonitrile under reflux in solvents like acetonitrile or ethanol . Key steps include:

  • Reagent selection : Use of anhydrous potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) to facilitate alkylation .
  • Purification : Recrystallization from acetonitrile or ethanol to isolate high-purity products .
  • Yield optimization : Temperature control (e.g., reflux at 50°C) and stoichiometric ratios are critical. For example, reactions with chloroacetamide derivatives achieved yields >50% under controlled conditions .

Q. What safety protocols are essential when handling this compound in the laboratory?

Safety measures include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during acid-catalyzed steps) .
  • Waste disposal : Segregate hazardous waste (e.g., halogenated solvents) and consult professional disposal services .

Q. How is structural confirmation of this compound achieved?

  • 1H NMR : Characteristic peaks for the pyrazolo[3,4-d]pyrimidine core include aromatic protons at δ 8.50–9.39 ppm and ethyl group protons at δ 1.38–1.73 ppm .
  • XRPD : X-ray powder diffraction confirms crystalline structure, with key peaks at 2θ angles (e.g., 12.5°, 18.7°) .
  • HPLC : Purity analysis (>95%) using reverse-phase columns and UV detection .

Advanced Research Questions

Q. How can synthetic methods be optimized to address low yields in halogenated pyrazolo[3,4-d]pyrimidine derivatives?

Low yields often arise from side reactions (e.g., hydrolysis of chloro groups). Strategies include:

  • Solvent choice : Polar aprotic solvents (DMF, acetonitrile) stabilize intermediates and reduce hydrolysis .
  • Temperature control : Lower temperatures (0–25°C) minimize degradation of sensitive intermediates .
  • Catalyst use : K₂CO₃ or triethylamine (TEA) improves nucleophilic substitution efficiency .

Q. What pharmacological mechanisms are associated with pyrazolo[3,4-d]pyrimidine derivatives, and how does substitution at the 1-ethyl position modulate activity?

  • Antitumor activity : The core structure mimics purines, inhibiting kinases like mTOR or EGFR. Substitution with ethyl groups enhances lipophilicity, improving membrane permeability .
  • Anti-inflammatory effects : Derivatives with aryloxy/alkoxy substituents at the 4-position show COX-2 inhibition, as seen in urea/thiourea-linked analogs .
  • Fluorinated analogs : Fluorine substitution at strategic positions (e.g., 6-fluoro) enhances metabolic stability and target binding .

Q. How should researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Cross-validation : Combine NMR, IR, and mass spectrometry to confirm functional groups. For example, IR peaks at 1650–1700 cm⁻¹ confirm carbonyl groups in urea-linked derivatives .
  • Computational modeling : Density functional theory (DFT) simulations predict NMR shifts and validate experimental data .
  • Crystallography : Single-crystal X-ray structures resolve ambiguities in regiochemistry .

Q. What strategies improve the solubility and bioavailability of this compound in preclinical studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the 4- or 6-positions to enhance aqueous solubility .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve dissolution rates .
  • Structural modification : Replace chloro groups with hydroxyl or amine moieties to reduce hydrophobicity .

Methodological Considerations

Q. How are reaction intermediates characterized in multi-step syntheses of pyrazolo[3,4-d]pyrimidine derivatives?

  • TLC monitoring : Track reaction progress using silica gel plates and UV visualization.
  • Isolation techniques : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) separates intermediates .
  • Spectroscopic libraries : Compare intermediate spectra with databases (e.g., NIST Chemistry WebBook) .

Q. What analytical techniques are recommended for detecting trace impurities in final compounds?

  • LC-MS : Identifies low-abundance impurities (e.g., dechlorinated byproducts) with high sensitivity .
  • Elemental analysis : Confirms stoichiometric purity (C, H, N content) within ±0.4% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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